molecular formula C12H22N2O B7965366 N-Cyclopropyl-4-piperidin-4-yl-butyramide

N-Cyclopropyl-4-piperidin-4-yl-butyramide

Cat. No.: B7965366
M. Wt: 210.32 g/mol
InChI Key: TWZXQBWVTXUBNV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-piperidin-4-yl-butyramide is a compound that features a piperidine ring, a cyclopropyl group, and a butyramide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, suggests that this compound may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-piperidin-4-yl-butyramide typically involves the formation of the piperidine ring followed by the introduction of the cyclopropyl and butyramide groups. One common method involves the cyclization of a suitable precursor to form the piperidine ring, followed by the attachment of the cyclopropyl group through a substitution reaction. The butyramide moiety can then be introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The cyclopropyl and piperidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or cyclopropyl rings.

Scientific Research Applications

N-Cyclopropyl-4-piperidin-4-yl-butyramide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine-containing compounds.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.

    Industry: this compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its targets, while the butyramide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)benzamide: Similar in structure but with a benzamide moiety instead of a butyramide group.

    N-(Cyclopropylmethyl)piperidine: Contains a cyclopropylmethyl group attached to the piperidine ring.

    N-(Cyclopropyl)-4-piperidone: Features a cyclopropyl group and a ketone functional group on the piperidine ring.

Uniqueness

N-Cyclopropyl-4-piperidin-4-yl-butyramide is unique due to the combination of the cyclopropyl group, piperidine ring, and butyramide moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopropyl-4-piperidin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(14-11-4-5-11)3-1-2-10-6-8-13-9-7-10/h10-11,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZXQBWVTXUBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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